molecular formula C22H16N2S B13131531 [1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl- CAS No. 62219-33-4

[1(2H),2'-Bipyridine]-2-thione, 4,6-diphenyl-

Cat. No.: B13131531
CAS No.: 62219-33-4
M. Wt: 340.4 g/mol
InChI Key: ZJKUOKATDNZWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This compound is notable for its unique structural features, which include two phenyl groups attached to the bipyridine core. It is used in various fields of chemistry due to its ability to form stable complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione typically involves the cyclocondensation of aromatic diamines with bipyridinium salts. One common method is the Zincke reaction, which uses 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts as starting materials . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine.

Industrial Production Methods

Industrial production of bipyridine derivatives, including 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione, often employs metal-catalyzed coupling reactions. Methods such as Suzuki, Stille, and Negishi couplings are commonly used . These reactions typically require palladium or nickel catalysts and are conducted under controlled temperatures and pressures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form bipyridinium salts.

    Reduction: Reduction reactions can yield bipyridine derivatives with different oxidation states.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction. Solvents like acetonitrile and DMSO are frequently used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields bipyridinium salts, while reduction can produce various bipyridine derivatives .

Scientific Research Applications

4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Diphenyl-2H-[1,2’-bipyridine]-2-thione exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through metal coordination, influencing biological pathways and processes .

Comparison with Similar Compounds

Properties

CAS No.

62219-33-4

Molecular Formula

C22H16N2S

Molecular Weight

340.4 g/mol

IUPAC Name

4,6-diphenyl-1-pyridin-2-ylpyridine-2-thione

InChI

InChI=1S/C22H16N2S/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H

InChI Key

ZJKUOKATDNZWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.